Mu-Opioid Receptor Binding Affinity: Pentazocine vs. Nalbuphine and Butorphanol in a Standardized Assay System
In a uniform binding assay using recombinant human μ-opioid receptor (MOR) expressed in cell membrane preparations, pentazocine exhibited a Ki >100 nM, placing it in the lowest affinity category alongside tramadol, codeine, meperidine, and propoxyphene. By contrast, nalbuphine demonstrated a Ki in the 1–100 nM range, and butorphanol fell in the highest affinity category with Ki <1 nM [1]. This represents at minimum a 100-fold difference in μ-receptor binding affinity between pentazocine and butorphanol, and a categorical separation from nalbuphine, confirming that pentazocine has the weakest µ-receptor interaction among the clinically used agonist-antagonists.
| Evidence Dimension | μ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Pentazocine Ki >100 nM (categorized in the lowest affinity tier) |
| Comparator Or Baseline | Nalbuphine Ki = 1–100 nM; Butorphanol Ki <1 nM; Morphine Ki = 1–100 nM |
| Quantified Difference | Pentazocine >100-fold lower μ-affinity than butorphanol; categorically lower than nalbuphine |
| Conditions | Competitive displacement assay; recombinant human MOR membrane preparation; single standardized protocol across 19 opioids |
Why This Matters
For researchers studying opioid receptor pharmacology, pentazocine provides a critical low-μ-affinity reference standard, and for clinical procurement, its weaker μ-receptor interaction correlates with a lower abuse liability profile (Schedule IV) compared to Schedule II pure μ-agonists.
- [1] Volpe DA, McMahon Tobin GA, Mellon RD, et al. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011;59(3):385-390. doi:10.1016/j.yrtph.2010.12.007 View Source
